1-Bromo-3-(2-bromopropyl)benzene

Catalog No.
S14135309
CAS No.
23430-37-7
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
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1-Bromo-3-(2-bromopropyl)benzene

CAS Number

23430-37-7

Product Name

1-Bromo-3-(2-bromopropyl)benzene

IUPAC Name

1-bromo-3-(2-bromopropyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3

InChI Key

JMZJZQSKBJTMFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)Br

1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2C_9H_{10}Br_2. It is characterized by a benzene ring substituted with a bromine atom at the first position and a 2-bromopropyl group at the third position. This compound is part of a broader class of halogenated aromatic hydrocarbons, which are known for their diverse chemical reactivity and utility in various chemical syntheses and applications in medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, typically under basic conditions. This reactivity allows for the formation of alcohols or amines from the original compound.
  • Oxidation and Reduction: The compound can be oxidized to form alcohols or carboxylic acids, while reduction can convert it into alkanes or alkenes.
  • Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling, reacting with boronic acids in the presence of palladium catalysts to synthesize biaryl compounds, which are significant in materials science and pharmaceuticals.

The biological activity of 1-Bromo-3-(2-bromopropyl)benzene is linked to its potential as a pharmacological agent. It has shown activity against certain biological targets, particularly in studies examining its effects on enzyme inhibition. The compound has demonstrated inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its potential as a lead compound in drug design .

Several synthesis methods exist for producing 1-Bromo-3-(2-bromopropyl)benzene:

  • Bromination of 1-Phenylpropane: This method involves treating 1-phenylpropane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction requires controlled temperature to ensure selective bromination.
  • Radical Bromination: Employing radical initiators such as peroxides can facilitate the bromination process under specific conditions, leading to the formation of the desired product with high yields.
  • Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed cross-coupling reactions, which allow for more complex molecular architectures.

1-Bromo-3-(2-bromopropyl)benzene has several applications across different fields:

  • Synthetic Chemistry: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential candidate for drug development targeting various enzymes involved in metabolic pathways.
  • Material Science: The compound is utilized in synthesizing materials with specific electronic or optical properties due to its halogenated structure .

Interaction studies involving 1-Bromo-3-(2-bromopropyl)benzene have focused on its ability to interact with biological macromolecules, particularly proteins involved in drug metabolism. Research indicates that it may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates. Such interactions are crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

1-Bromo-3-(2-bromopropyl)benzene can be compared with several similar compounds:

Compound NameMolecular FormulaKey Differences
1-Bromo-3-phenylpropaneC9H11BrC_9H_{11}BrLacks the second bromine on the propyl chain; used as an antibacterial agent .
2-Bromo-1-phenylpropaneC9H11BrC_9H_{11}BrBromine attached to the second carbon of the propyl chain; exhibits different reactivity.
3-Bromo-1-phenylpropaneC9H11BrC_9H_{11}BrBromine attached to the third carbon of the propyl chain; used in various synthetic applications .

These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents and positions on the benzene ring.

Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing bromine atoms onto aromatic rings. For 1-bromo-3-(2-bromopropyl)benzene, the bromination sequence typically begins with the installation of the 2-bromopropyl side chain, followed by selective bromination of the aromatic ring. The propyl group is introduced via Friedel-Crafts alkylation using 2-bromopropyl bromide, though this method is complicated by carbocation rearrangements. To mitigate this, indirect routes involving diazonium intermediates are often employed.

A diazotization-bromination approach, analogous to methods detailed in European Patent EP2076123B1, demonstrates utility. In this process, 3-(2-bromopropyl)aniline is treated with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under acidic conditions to generate a diazonium salt, which subsequently undergoes bromide substitution in the presence of copper(I) bromide (CuBr) as a catalyst. This method achieves regioselective bromination at the para position relative to the propyl group, yielding the desired 1-bromo-3-(2-bromopropyl)benzene. Reaction parameters such as temperature (45–65°C) and stoichiometric ratios of HBr to substrate (3.3–5.0 equivalents) critically influence yield and purity.

Transition Metal-Catalyzed Bromination Approaches

Transition metal catalysts, particularly copper and palladium complexes, enable directed C–H functionalization and cross-coupling reactions. Copper-mediated Ullmann-type couplings offer a pathway to install the bromopropyl moiety while preserving aromatic bromine. For instance, 1-bromo-3-iodobenzene undergoes coupling with 2-bromopropylzinc bromide in the presence of Cu(I) catalysts, though competing homocoupling side reactions necessitate careful optimization.

Palladium-catalyzed strategies, while less explored for this substrate, may leverage Suzuki-Miyaura couplings. Aryl boronic esters functionalized with bromopropyl groups can couple with bromobenzene derivatives, though steric hindrance from the proximal bromine atoms often suppresses reactivity. Recent advances in ligand design, such as bulky phosphine ligands, show promise in mitigating these challenges.

Regioselective Control in Polybrominated Systems

Achieving regioselectivity in 1-bromo-3-(2-bromopropyl)benzene synthesis requires precise modulation of electronic and steric factors. The bromopropyl side chain exerts a moderate meta-directing effect, guiding subsequent bromination to the para position on the aromatic ring. However, competing ortho/para distributions necessitate kinetic control through low-temperature reactions (≤45°C) and dilute conditions to favor the thermodynamically disfavored para isomer.

Phase separation techniques, as described in EP2076123B1, enhance regiochemical outcomes. By heating reaction mixtures to 60–65°C post-bromination, the product transitions from a solid suspension to a molten liquid, enabling facile isolation via aqueous-organic phase separation. Table 1 summarizes key reaction parameters and yields from analogous syntheses.

Table 1: Regioselective Bromination Conditions and Outcomes

ParameterExample P1Example P2Example P3
Temperature (°C)60–654545
HBr Equivalents3.35.03.3
CatalystCuBrCuBrCuSO₄·5H₂O
Yield (%)898083
Purity (%)918585

1-Bromo-3-(2-bromopropyl)benzene represents a fascinating dibrominated compound that participates in various radical-mediated cross-coupling reactions [1]. The presence of two bromine atoms—one attached directly to the aromatic ring and another on the propyl side chain—creates unique reactivity patterns that can be exploited in synthetic organic chemistry [2]. These distinct bromine positions allow for selective radical formation and subsequent coupling reactions [1] [2].

Radical Formation Mechanisms

The formation of radical intermediates from 1-Bromo-3-(2-bromopropyl)benzene typically occurs through homolytic cleavage of the carbon-bromine bonds [3]. This process can be initiated through various methods, including thermal activation, photochemical irradiation, or transition metal-mediated single-electron transfer processes [2] [3]. The benzylic position of the bromopropyl group is particularly susceptible to radical formation due to the stabilizing effect of the adjacent aromatic ring [3].

When subjected to appropriate radical initiators, 1-Bromo-3-(2-bromopropyl)benzene can generate two distinct radical species [2]:

  • Aryl radical: Formed by homolytic cleavage of the aryl-bromine bond [1]
  • Benzyl radical: Formed by homolytic cleavage of the alkyl-bromine bond in the bromopropyl side chain [3]

The relative rates of formation for these radical species depend significantly on reaction conditions, with the benzylic radical generally forming more readily due to its greater stability [3] [4].

Radical Clock Experiments

Radical clock experiments have proven instrumental in elucidating the mechanistic pathways involving 1-Bromo-3-(2-bromopropyl)benzene [3]. These experiments utilize the known rates of unimolecular radical rearrangements to measure the kinetics of bimolecular radical reactions [3]. For instance, when the benzylic radical derived from 1-Bromo-3-(2-bromopropyl)benzene is generated in the presence of a radical trap, the competition between trapping and rearrangement provides valuable mechanistic insights [3].

Table 1: Radical Clock Kinetic Data for 1-Bromo-3-(2-bromopropyl)benzene Derivatives

Radical SpeciesRearrangement Rate (s⁻¹)Trapping Rate with Bu₃SnH (M⁻¹s⁻¹)Half-life (25°C)
Benzylic radical8.6 × 10⁵2.3 × 10⁶0.8 μs
Aryl radical5.5 × 10⁴1.9 × 10⁷12.6 μs

The data reveals that the benzylic radical derived from the bromopropyl side chain undergoes significantly faster rearrangement compared to the aryl radical, highlighting its greater reactivity in cross-coupling processes [3].

Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, 1-Bromo-3-(2-bromopropyl)benzene can serve as a versatile substrate due to its dual electrophilic sites [1] [5]. The selective activation of either the aryl or alkyl bromine enables controlled sequential functionalization [1]. Recent advances in this field have demonstrated that radical intermediates play crucial roles in these transformations, particularly when coupling with challenging substrates [1] [2].

A notable example involves the coupling of 1-Bromo-3-(2-bromopropyl)benzene with organoboron compounds through a radical-radical cross-coupling mechanism [2]. This process begins with the generation of carbon-centered radicals from both the dibrominated compound and the organoboron reagent, followed by selective heterocoupling [2]. The reaction proceeds through a carefully orchestrated sequence of single-electron transfers, avoiding undesired homocoupling pathways [2] [4].

Ar-CH₂-CHBr-CH₃ + R-B(OH)₂ → Ar-CH₂-CH(R)-CH₃ + HBr + B(OH)₃

This transformation demonstrates the synthetic utility of radical intermediates derived from 1-Bromo-3-(2-bromopropyl)benzene in constructing complex molecular frameworks [2].

Electrophilic Activation Pathways for Benzyl Bromides

The reactivity of 1-Bromo-3-(2-bromopropyl)benzene is significantly influenced by electrophilic activation pathways, particularly those involving the benzyl bromide moiety [6] [7]. These pathways are fundamental to understanding how this compound participates in various synthetic transformations [6].

Electrophilic Aromatic Substitution

The bromine atom directly attached to the aromatic ring in 1-Bromo-3-(2-bromopropyl)benzene influences the electrophilic aromatic substitution patterns of the compound [6] [8]. As a moderately deactivating and meta-directing group, this bromine affects both the reactivity and regioselectivity of further substitution reactions [6].

The electrophilic aromatic substitution mechanism for bromination of the aromatic ring proceeds through the following steps [6] [8]:

  • Formation of an electrophilic bromine species through interaction with a Lewis acid catalyst (typically iron(III) bromide) [8]
  • Attack of the electrophile by the aromatic π-system, forming a resonance-stabilized arenium intermediate [6]
  • Deprotonation of this intermediate to restore aromaticity, yielding the substituted product [8]

The presence of the 2-bromopropyl side chain further influences these reactions by providing additional electronic effects that can modulate the reactivity of the aromatic system [6].

Benzyl Bromide Activation

The 2-bromopropyl group in 1-Bromo-3-(2-bromopropyl)benzene contains a benzyl bromide functionality that is particularly susceptible to electrophilic activation [7]. This activation can occur through various pathways, including:

  • Heterolytic cleavage to form a benzylic carbocation [7]
  • Coordination with Lewis acids to enhance electrophilicity [7]
  • Photoredox-catalyzed activation through single-electron transfer processes [7]

A particularly interesting activation pathway involves photoredox catalysis, where the benzyl bromide moiety undergoes single-electron reduction followed by oxidation to generate a benzylic carbocation under mild conditions [7]. This process enables nucleophilic substitution reactions that would otherwise require harsh conditions [7].

Table 2: Electrophilic Activation Parameters for 1-Bromo-3-(2-bromopropyl)benzene

Activation MethodActivation Energy (kJ/mol)Reactive IntermediateTypical Nucleophiles
Thermal heterolysis112.4CarbocationAlcohols, amines
Lewis acid coordination87.6Coordinated complexWeak nucleophiles
Photoredox catalysis65.3Radical/carbocationCyclic ethers, amines

These activation parameters highlight the versatility of 1-Bromo-3-(2-bromopropyl)benzene in various electrophilic processes [7] [9].

Ring-Opening Reactions

An intriguing aspect of the electrophilic activation of 1-Bromo-3-(2-bromopropyl)benzene involves its participation in ring-opening reactions with cyclic ethers [7]. Under photoredox catalysis conditions, the benzyl bromide moiety can be activated to form a carbocation that subsequently reacts with cyclic ethers to yield valuable synthetic intermediates [7].

The mechanism proceeds through the following steps [7]:

  • Single-electron reduction of the benzyl bromide by a photoexcited catalyst
  • Oxidation of the resulting radical to form a carbocation
  • Nucleophilic attack by the cyclic ether on the carbocation
  • Ring-opening of the cyclic ether with bromide capture

This reaction pathway demonstrates the synthetic utility of electrophilic activation in transforming 1-Bromo-3-(2-bromopropyl)benzene into more complex molecular structures [7].

Copper-Mediated Single-Electron Transfer Mechanisms

Copper-mediated single-electron transfer (SET) processes represent a powerful approach for activating 1-Bromo-3-(2-bromopropyl)benzene in various synthetic transformations [10] [11]. The ability of copper complexes to shuttle between different oxidation states makes them particularly effective catalysts for these reactions [10].

Copper Oxidation States in SET Processes

Copper catalysts typically cycle between copper(I) and copper(II) oxidation states during SET processes involving 1-Bromo-3-(2-bromopropyl)benzene [10] [11]. The redox potential of these transitions can be finely tuned through ligand selection, allowing for precise control over reactivity [10]. Recent studies have also identified the potential involvement of copper(III) intermediates in certain transformations, adding another dimension to the mechanistic landscape [10].

The copper-mediated SET activation of 1-Bromo-3-(2-bromopropyl)benzene generally begins with the oxidative addition of the carbon-bromine bond to a copper(I) species [10]. This process can occur through either a concerted two-electron pathway or a stepwise single-electron transfer mechanism, depending on the specific reaction conditions and ligand environment [10] [11].

Table 3: Copper Complex Redox Potentials Relevant to 1-Bromo-3-(2-bromopropyl)benzene Activation

Copper ComplexCu(II)/Cu(I) Redox Potential (V vs. SCE)SET Rate Constant (M⁻¹s⁻¹)
[CuCl(dpaOMe)]⁺/⁰+0.422.48 × 10⁵
[CuCl(dpaSMe)]⁺/⁰+0.382.21 × 10⁶
[Cu(phen)₂]²⁺/⁺+0.721.85 × 10⁴

These data illustrate the significant impact of ligand structure on the redox properties and SET kinetics of copper complexes used in the activation of compounds like 1-Bromo-3-(2-bromopropyl)benzene [12].

Mechanistic Pathways

The copper-mediated SET activation of 1-Bromo-3-(2-bromopropyl)benzene can proceed through several distinct mechanistic pathways [10] [11]:

  • Direct single-electron reduction of the carbon-bromine bond by copper(I), generating a carbon-centered radical and copper(II)-bromide [10]
  • Coordination of copper(I) to the bromine atom, followed by inner-sphere electron transfer and carbon-bromine bond cleavage [11]
  • Formation of organometallic copper(III) intermediates through oxidative addition, followed by reductive elimination [10]

The predominant pathway depends on factors such as solvent polarity, ligand structure, and the specific position of the bromine atom (aryl versus alkyl) [10] [11]. For 1-Bromo-3-(2-bromopropyl)benzene, the benzylic bromine typically undergoes more facile SET activation compared to the aryl bromine [10].

Experimental evidence from kinetic studies indicates that the rate-determining step in these processes is often the initial electron transfer from copper(I) to the carbon-bromine bond [10] [12]. The subsequent fate of the resulting radical intermediate is then dictated by the reaction conditions and the presence of other reactive species [10].

Synthetic Applications

Copper-mediated SET processes involving 1-Bromo-3-(2-bromopropyl)benzene have found numerous applications in synthetic organic chemistry [10] [11]. These include:

  • Cross-coupling reactions with various nucleophiles, including nitrogen-containing compounds [13]
  • Radical cyclization processes for the construction of complex heterocyclic structures [10]
  • Oxidative functionalization of the benzylic position through copper-catalyzed aerobic oxidation [10]

A particularly valuable application involves the copper-catalyzed oxidative halogenation of the aromatic ring [10]. In this process, copper(II) halides serve as both the oxidant and the source of halogen atoms [10]. The mechanism involves the single-electron oxidation of the aromatic ring to form an aryl radical cation, followed by halogen atom transfer from the copper complex [10].

1-Bromo-3-(2-bromopropyl)benzene serves as a valuable intermediate in the synthesis of 1,1-diarylalkane frameworks, which are prominent motifs in medicinal chemistry and advanced materials. The compound’s bifunctional bromide groups enable its use in sequential or tandem coupling reactions, particularly in the construction of diarylalkane backbones via cross-coupling methodologies.

Mechanistic Insights and Research Findings

  • The presence of both aromatic and alkyl bromide functionalities allows for selective activation under palladium-catalyzed conditions, facilitating the stepwise formation of carbon–carbon bonds.
  • In documented syntheses, 1-Bromo-3-(2-bromopropyl)benzene undergoes Suzuki-Miyaura or Ullmann-type couplings, first engaging the aryl bromide site, followed by functionalization at the alkyl bromide site. This strategy enables the efficient assembly of unsymmetrical 1,1-diarylalkanes, which are challenging to access by other means [1].

Representative Data Table: Coupling Efficiency

Reaction StepCatalyst SystemYield (%)Reference
Arylation (Suzuki-Miyaura)Palladium(II) acetate, triphenylphosphine68–82 [1]
Alkylation (Ullmann-type)Copper(I) iodide, diamine ligand55–75 [1]

Functionalization Strategies for Bioactive Molecule Development

The dual bromide functionality of 1-Bromo-3-(2-bromopropyl)benzene offers unique opportunities for the stepwise introduction of diverse substituents, making it a versatile scaffold for the development of bioactive molecules.

Key Functionalization Approaches

  • Nucleophilic Substitution: The benzylic bromide is particularly reactive toward nucleophilic substitution, allowing for the introduction of amines, thiols, or other nucleophiles relevant to pharmacophore design.
  • Cross-Coupling Reactions: The aromatic bromide can undergo palladium-catalyzed cross-coupling with boronic acids or stannanes, enabling the modular construction of complex molecular architectures [1].
  • Sequential Derivatization: By exploiting the differential reactivity of the two bromide sites, researchers can selectively install functional groups in a controlled sequence, tailoring the physicochemical and biological properties of the resulting molecules.

Data Table: Functionalization Outcomes

Functionalization MethodTarget Moiety IntroducedTypical Yield (%)Notable Application
Nucleophilic substitutionAmines, thiols60–85Bioactive probe synthesis
Suzuki-Miyaura couplingAryl groups65–80Drug-like molecule library
Sonogashira couplingAlkynes55–70Scaffold diversification

Precursor Utilization in Liquid Crystal Engineering

1-Bromo-3-(2-bromopropyl)benzene is recognized as a strategic precursor in the synthesis of advanced liquid crystal materials. Its structure allows for the introduction of flexible alkyl chains and rigid aromatic cores, both of which are critical for tuning mesogenic properties.

Research Findings and Synthetic Strategies

  • The compound is employed as a building block for the synthesis of biphenyl and polyphenyl derivatives, which are foundational units in many liquid crystal materials [1].
  • Its brominated positions facilitate subsequent coupling reactions, enabling the attachment of various mesogenic groups or the extension of the aromatic system.
  • Studies have demonstrated that the resulting liquid crystalline compounds exhibit desirable phase behavior, such as broad nematic or smectic ranges, which are essential for display technologies and advanced optical devices.

Data Table: Liquid Crystal Precursor Applications

Target Material TypeSynthetic ApproachPhase Behavior ObservedReference
Hexa/octa-substituted biphenylsUllmann coupling, Suzuki couplingNematic, smectic phases [1]
Polyhalogenated biphenylsStepwise halogenation/couplingThermotropic behavior [1]

XLogP3

4.1

Exact Mass

277.91288 g/mol

Monoisotopic Mass

275.91493 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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